4-propyl-N-(1-propyl-4-piperidinyl)benzamide
Overview
Description
4-propyl-N-(1-propyl-4-piperidinyl)benzamide is a useful research compound. Its molecular formula is C18H28N2O and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.220163521 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anti-acetylcholinesterase Activity
Research on novel piperidine derivatives, including those related to 4-propyl-N-(1-propyl-4-piperidinyl)benzamide, has demonstrated their potential as anti-acetylcholinesterase (anti-AChE) agents. For instance, the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown that substituting the benzamide with bulky moieties can significantly enhance anti-AChE activity. These compounds are of interest as potential antidementia agents due to their ability to increase acetylcholine content in the brain, indicating their relevance in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Pharmacological Properties as Serotonin Receptor Agonists
Benzamide derivatives have also been synthesized and evaluated for their effect on gastrointestinal motility by acting as selective serotonin 4 (5-HT4) receptor agonists. These compounds have shown potential as novel prokinetic agents with the ability to enhance gastric emptying and increase the frequency of defecation, offering a new approach to gastrointestinal tract disorders (Sonda et al., 2004).
Anti-Fatigue Effects and Potential Neuroprotective Applications
The synthesis of benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, and their evaluation for anti-fatigue effects in animal models have uncovered their potential to enhance physical endurance. These findings suggest possible applications in combating fatigue and exploring neuroprotective strategies (Wu et al., 2014).
Antimicrobial and Antibacterial Activities
Further studies have explored the antimicrobial and antibacterial activities of benzamide derivatives, indicating their utility in addressing various infections. For example, research into the synthesis and bioactivity of novel benzamides and their metal complexes has shown promising antibacterial activity against a range of bacterial strains, highlighting their potential in developing new antimicrobial agents (Khatiwora et al., 2013).
Properties
IUPAC Name |
4-propyl-N-(1-propylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-3-5-15-6-8-16(9-7-15)18(21)19-17-10-13-20(12-4-2)14-11-17/h6-9,17H,3-5,10-14H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDBBXJINWSKFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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